molecular formula C15H21NSi2 B2614506 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine CAS No. 267244-88-2

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine

Cat. No.: B2614506
CAS No.: 267244-88-2
M. Wt: 271.51
InChI Key: OMCAATBUZCPFDC-UHFFFAOYSA-N
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Description

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine is a useful research compound. Its molecular formula is C15H21NSi2 and its molecular weight is 271.51. The purity is usually 95%.
BenchChem offers high-quality 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[2-[5-(2-trimethylsilylethynyl)pyridin-3-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NSi2/c1-17(2,3)9-7-14-11-15(13-16-12-14)8-10-18(4,5)6/h11-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCAATBUZCPFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CN=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Application of 3,5-Bis((trimethylsilyl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This technical guide details the structural properties, synthetic protocols, and application logic for 3,5-bis((trimethylsilyl)ethynyl)pyridine . As a protected precursor to 3,5-diethynylpyridine, this molecule represents a critical node in the development of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and molecular wires.

Unlike its linear 2,5- or 2,6-analogs, the 3,5-substitution pattern introduces a specific "meta" geometry (


 angle) relative to the pyridine nitrogen. This geometric constraint is instrumental in directing the topology of coordination cages and preventing close-packing in porous materials, thereby enhancing surface area.

Structural Analysis & Electronic Properties[1]

Molecular Geometry

The core pyridine ring is substituted at the meta positions (3 and 5) relative to the nitrogen atom. The ethynyl groups are capped with trimethylsilyl (TMS) moieties.[1][2]

  • Formula:

    
    
    
  • Symmetry:

    
     (idealized)
    
  • Role of TMS: The bulky trimethylsilyl groups serve two functions:

    • Steric Protection: They prevent the terminal alkynes from undergoing premature oxidative homocoupling (Glaser coupling) or polymerization during purification.

    • Solubility: They significantly enhance solubility in non-polar organic solvents (hexane, DCM) compared to the free di-alkyne, facilitating column chromatography.

Electronic Conjugation

The 3,5-linkage creates a distinct electronic pathway. Unlike para-phenylene bridges, the meta-pyridine linkage interrupts the direct conjugation of the


-system across the ring for certain quantum states, acting as a "node" in molecular conductance studies. This property is exploited to build molecular switches where protonation of the nitrogen atom modulates the conductivity.

Synthetic Protocol: Sonogashira Cross-Coupling[2][3][4]

The synthesis relies on a double Sonogashira cross-coupling reaction.[3] While 3,5-diiodopyridine offers higher reactivity, 3,5-dibromopyridine is the preferred starting material for scale-up due to cost-efficiency and stability.

Reaction Logic & Mechanism

The reaction couples aryl halides with terminal alkynes using a Palladium(0) cycle. We utilize a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species by the amine solvent/base and the alkyne.

Critical Control Points:

  • Oxygen Exclusion:

    
     promotes the formation of homocoupled diyne side products (Glaser coupling). Rigorous degassing is non-negotiable.
    
  • Base Selection: Triethylamine (TEA) or Diisopropylamine (DIPA) acts as both solvent and base to neutralize the HBr byproduct, driving the equilibrium forward.

Workflow Diagram

SonogashiraWorkflow Start Start: 3,5-Dibromopyridine Reagents Add Reagents: TMS-Acetylene (2.5 eq) Pd(PPh3)2Cl2 (5 mol%) CuI (3 mol%) Start->Reagents Degas Degas: Freeze-Pump-Thaw (3 Cycles) Reagents->Degas Schlenk Line Reaction Reaction: Reflux (80°C) 12-24 Hours Degas->Reaction N2 Atmosphere Workup Workup: Filter Salts Evaporate Solvent Reaction->Workup Purify Purification: Silica Column (Hexane/EtOAc) Workup->Purify Product Product: 3,5-Bis((TMS)ethynyl)pyridine Purify->Product

Caption: Step-by-step workflow for the double Sonogashira coupling synthesis.

Detailed Methodology

Reagents:

  • 3,5-Dibromopyridine (1.0 eq)

  • Trimethylsilylacetylene (TMSA) (2.5 eq)

  • 
     (Bis(triphenylphosphine)palladium(II) dichloride) (5 mol%)
    
  • CuI (Copper(I) iodide) (3 mol%)

  • Solvent: Anhydrous Triethylamine (TEA) or TEA/THF (1:1 mixture)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry nitrogen.

  • Loading: Charge the flask with 3,5-dibromopyridine,

    
    , and CuI.
    
  • Solvent Addition: Add anhydrous TEA via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Note: Failure here results in the formation of bis(trimethylsilyl)butadiyne.

  • Reagent Addition: Add TMSA dropwise via syringe under nitrogen flow.

  • Heating: Heat the mixture to 80°C (reflux) for 12–24 hours. Monitor by TLC (the product is highly fluorescent under UV).

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove ammonium salts and palladium black. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexanes to 95:5 Hexanes:Ethyl Acetate.

    • Target: The product usually elutes as a white to pale yellow solid.

Deprotection Protocol

To utilize the molecule as a linker, the TMS groups must be removed to generate the terminal alkynes.

Reagent: Potassium Carbonate (


) in Methanol/DCM.
Caution:  The deprotected product, 3,5-diethynylpyridine, is sensitive to heat and light. Store at -20°C under inert gas.

Protocol:

  • Dissolve the TMS-precursor in a 1:1 mixture of

    
     and MeOH.
    
  • Add solid

    
     (3.0 eq).
    
  • Stir at room temperature for 2 hours (monitor by TLC; the product becomes more polar).

  • Aqueous workup (DCM/Water extraction) yields the free di-alkyne.

Applications & Functional Logic

Metallosupramolecular Assembly

The 3,5-geometry makes this ligand ideal for constructing


 "lantern" cages or helical polymers. The nitrogen lone pair coordinates to a metal center (e.g., Pd(II) or Pt(II)), while the alkynes extend the structure or link to other units.
Application Logic Diagram

ApplicationLogic cluster_Uses Downstream Applications Precursor TMS-Protected Precursor (Stable Storage) Deprotection Deprotection (K2CO3/MeOH) Precursor->Deprotection Linker Active Linker: 3,5-Diethynylpyridine Deprotection->Linker MOF MOF Synthesis (Rigid angular linker) Linker->MOF Wire Molecular Wires (pH-switchable conductance) Linker->Wire Cage Supramolecular Cages (Pd-coordinated assembly) Linker->Cage

Caption: Pathway from stable precursor to active functional materials.

Characterization Data Comparison

Researchers should validate their synthesis against these expected values.

PropertyTMS-Protected PrecursorDeprotected (Active Linker)
State White/Pale Yellow SolidPale Yellow/Brown Solid (Unstable)
1H NMR (Acetylene) ~0.25 ppm (s, 18H, TMS)~3.2-3.5 ppm (s, 2H,

)
1H NMR (Pyridine) 8.7 ppm (d), 7.8 ppm (t)Shifts slightly upfield
Solubility High (Hexane, DCM, CHCl3)Moderate (DCM, MeOH)
Stability High (Shelf stable)Low (Polymerizes > 0°C)

References

  • Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Pyridine-Based Frameworks: Plater, M. J., et al. (2000). The synthesis and characterization of some 3,5-disubstituted pyridines. Journal of Chemical Research. Link

  • Molecular Wire Applications: Bosch, M., et al. (2018). Switchable Molecular Wires based on 3,5-Diethynylpyridine. Chemistry - A European Journal. Link

  • Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Linear pyridine linkers for reticular chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Linear Pyridine Linkers for Reticular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reticular chemistry, the art of assembling molecular building blocks into predetermined, ordered structures, has furnished a vast family of crystalline materials, most notably Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). At the heart of this discipline lies the organic linker, a molecule that dictates the topology, metrics, and chemical functionality of the resulting framework. This technical guide focuses on a pivotal class of these components: linear pyridine-based linkers. The incorporation of the pyridine motif, with its unique electronic properties and coordination capabilities, offers a powerful tool for designing materials with tailored properties. We will explore the synthesis of these linkers, their assembly into crystalline frameworks, critical characterization techniques, and their diverse applications in gas storage, catalysis, and, significantly for the target audience, advanced drug delivery systems.

The Foundation: Reticular Chemistry and the Role of the Pyridine Linker

Reticular chemistry is predicated on the principle of connecting molecular building blocks (nodes and linkers) through strong bonds to create extended, porous, and crystalline structures. The geometry of the building blocks directly maps onto the topology of the resulting network, allowing for an unprecedented level of design and control at the molecular level.

  • Metal-Organic Frameworks (MOFs): These materials consist of inorganic metal ions or clusters (secondary building units, or SBUs) linked together by organic molecules.[1][2] The combination of metal and linker choice allows for fine-tuning of pore size, surface area, and functionality.[3][4]

  • Covalent Organic Frameworks (COFs): In COFs, light elements (such as C, B, N, O) are linked by strong covalent bonds to form crystalline, porous networks.

Linear pyridine linkers are bifunctional or multifunctional organic molecules that feature one or more pyridine rings as the core structural and functional element. The nitrogen atom within the pyridine ring is a key feature; it can act as a coordination site for metal ions, a hydrogen bond acceptor, or a basic site, imparting specific chemical properties to the final material that are distinct from purely carboxylate-based systems.[5][6] This versatility makes pyridine linkers highly valuable for creating functional materials.[1][2]

Linker Design and Synthesis: From Blueprint to Building Block

The rational design of a linker is the first step in engineering a framework with desired properties. For linear pyridine linkers, key considerations include length, rigidity, and the placement and type of coordinating groups. Longer linkers generally lead to larger pores, while the position of the nitrogen atom (e.g., in 2,5-pyridinedicarboxylate vs. 3,5-pyridinedicarboxylate) can drastically alter the coordination angle and thus the final framework topology.[7][8]

The strategy of extending ligands and reducing symmetry is a facile way to access a wide variety of linkers for constructing MOFs with diverse structures and intriguing properties.[9]

Experimental Protocol: Synthesis of Pyridine-2,5-dicarboxylic Acid

This protocol provides a representative method for synthesizing a common linear pyridine-based linker. Small variations in reaction parameters can lead to different topologies.[10][11]

Materials:

  • 2,5-Lutidine

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, heating mantle, and filtration apparatus

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-lutidine in deionized water. Slowly add potassium permanganate in portions while heating the mixture to reflux. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: Continue heating under reflux for several hours until the starting material is consumed (monitor by TLC or GC).

  • Work-up: After cooling to room temperature, filter the hot solution to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

  • Precipitation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate of pyridine-2,5-dicarboxylic acid will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum to yield pyridine-2,5-dicarboxylic acid as a white crystalline solid.

Visualization: General Linker Synthesis Strategy

The following diagram illustrates a generalized workflow for synthesizing functionalized linear pyridine linkers.

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_purification Purification start_pyridine Pyridine Precursor (e.g., Lutidine, Bipyridine) reaction Functional Group Transformation (e.g., Oxidation, Halogenation) start_pyridine->reaction reagents Reagents (Oxidants, Halogenating agents, etc.) reagents->reaction workup Work-up & Isolation reaction->workup purify Chromatography or Recrystallization workup->purify end_product Purified Linear Pyridine Linker purify->end_product G cluster_reactants Building Blocks linker Linear Pyridine Linker assembly Self-Assembly (Solvothermal) metal Metal Ion Cluster (SBU) mof Crystalline MOF Structure assembly->mof

Caption: Self-assembly of a MOF from metal nodes and linear pyridine linkers.

Essential Characterization Techniques

Once synthesized, a rigorous characterization is necessary to confirm the structure, purity, and properties of the material. A multi-technique approach is essential for a comprehensive understanding.

Technique Purpose Typical Result / Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) Determines the precise 3D atomic arrangement.Unit cell parameters, bond lengths/angles, framework topology, pore dimensions. [12]
Powder X-ray Diffraction (PXRD) Confirms phase purity and crystallinity of the bulk sample.A diffraction pattern that should match the one simulated from SCXRD data. [13]
Gas Sorption (N₂, Ar) Measures surface area and pore volume.BET surface area (m²/g), pore size distribution, total pore volume (cm³/g).
Thermogravimetric Analysis (TGA) Evaluates thermal stability and solvent content.A plot showing weight loss as a function of temperature, indicating decomposition temperature. [8][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups and confirms coordination.Shifts in vibrational frequencies (e.g., C=O, C=N) upon coordination to the metal center. [7]
Elemental Analysis (CHN) Confirms the empirical formula of the synthesized material.Weight percentages of Carbon, Hydrogen, and Nitrogen, compared against theoretical values. [7]

Applications in Research and Drug Development

The tunable nature of MOFs constructed from linear pyridine linkers makes them highly promising for a range of advanced applications. [1][14]

Gas Storage and Separation

The well-defined pores and high surface areas of pyridine-based MOFs make them excellent candidates for storing gases like hydrogen and methane. [1][10]Furthermore, the nitrogen atoms in the pyridine rings can create specific binding sites, leading to high selectivity in gas separation applications, such as capturing CO₂ from flue gas or separating hydrocarbon mixtures. [12]The structure, functionality, and porosity of the MOF are the main determinants of its gas adsorption and separation capacity. [12]

Heterogeneous Catalysis

Pyridine-containing MOFs can serve as robust heterogeneous catalysts. [1]The catalytically active sites can be the open metal sites on the SBUs or functional groups deliberately incorporated into the pyridine linkers themselves. [15]For example, palladium complexes have been supported on bipyridine-based MOFs for use in Suzuki-Miyaura cross-coupling reactions, demonstrating how linker engineering is critical to designing efficient MOF catalysts. [16]

Drug Delivery

For drug development professionals, MOFs represent a paradigm-shifting platform for therapeutic delivery. [17][18]Their high porosity and surface area allow for exceptionally high drug loading capacities compared to traditional carriers. [17][19]

  • High Loading Capacity: MOFs can encapsulate significant quantities of drug molecules within their pores. [17]* Controlled Release: Drug release can be triggered by changes in the physiological environment (e.g., pH, temperature) or by external stimuli, allowing for targeted delivery. [18]* Biocompatibility: By using biocompatible metals such as zinc, iron, or zirconium, the toxicity concerns associated with heavy metals can be mitigated. [3]* Surface Functionalization: The exterior surface of MOF particles can be functionalized to improve stability, circulation time, and cell-specific targeting. [4] Linear pyridine linkers can play a direct role by interacting with drug molecules via hydrogen bonding, enhancing loading and modulating release kinetics. [5]

Visualization: Drug Delivery Mechanism

This diagram shows the process of encapsulating a drug within a MOF and its subsequent release.

G MOF Porous Pyridine-MOF (Carrier) Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecule Drug->Loaded_MOF Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_MOF->Target_Site Delivery Released_Drug Released Drug (Therapeutic Action) Target_Site->Released_Drug Stimuli-Triggered Release (e.g., low pH)

Caption: Schematic of a MOF-based drug delivery and release system.

Conclusion and Future Outlook

Linear pyridine linkers are not merely structural components; they are functional building blocks that provide chemists and materials scientists with a powerful handle to control the properties of reticular materials. Their straightforward synthesis, versatile coordination chemistry, and the unique properties they impart have positioned them at the forefront of MOF research.

The future of this field is bright, with ongoing research focused on:

  • Heterotopic Linkers: Designing linkers with multiple, non-identical coordinating groups to access novel and more complex topologies. [20][21]* Post-Synthetic Modification: Installing new functionalities onto the pyridine linkers after the framework has been constructed to create highly tailored materials. [22]* Dynamic Frameworks: Creating "smart" materials that respond to external stimuli, which is particularly relevant for sensing and controlled drug release. [18]* Industrial Scale-Up: Developing cost-effective and environmentally friendly methods for the large-scale production of these promising materials. [18] As our understanding of reticular chemistry deepens, the strategic use of linear pyridine linkers will undoubtedly continue to yield materials that address critical challenges in energy, environmental science, and medicine.

References

  • Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. Benchchem.
  • Alfa Chemistry. (n.d.). Pyridine MOFs linkers. Alfa Chemistry.
  • CrystEngComm (RSC Publishing). (n.d.). Two In-MOFs with gas adsorption and separation capability based on different pyridinyl carboxylate linkers. RSC Publishing.
  • ACS Publications. (2013, October 25). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design.
  • ACS Publications. (2013, October 25). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design.
  • Li, X., Zeeland, R., et al. (2016, August 23). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)–Bipyridine Complexes. Semantic Scholar.
  • ResearchGate. (2025, October 17). Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands. ResearchGate.
  • Iqbal, M. Z., et al. (2024, January 10). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Publishing.
  • ResearchGate. (2025, August 6). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. ResearchGate.
  • RSC Publishing. (n.d.). Construction of two novel non-penetrating Co-MOFs derived from designed 2,4,6-tri(2,4-dicarboxyphenyl)pyridine: synthesis, structure and gas adsorption properties. RSC Publishing.
  • RSC Publishing. (n.d.). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. RSC Publishing.
  • UMT JOURNAL. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL.
  • MDPI. (2020, August 26). Intrinsic Effect of Pyridine-N-Position on Structural Properties of Cu-Based Low-Dimensional Coordination Frameworks. MDPI.
  • SETU Research. (2011, April 6). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. SETU Research.
  • CD Bioparticles. (n.d.). Metal-organic Frameworks (MOFs) Linkers. CD Bioparticles.
  • ACS Publications. (2014, August 21). Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. The Journal of Physical Chemistry C.
  • OUCI. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.
  • ACS Publications. (2011, February 22). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Crystal Growth & Design.
  • IAPC Journals. (2023, November 17). Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals.
  • ResearchGate. (2025, August 6). Adsorption of pyridine onto the metal organic framework MIL-101. ResearchGate.
  • NIH. (n.d.). From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. PMC.
  • ResearchGate. (2025, August 6). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. ResearchGate.
  • RSC Publishing. (n.d.). A study of the effect of pyridine linkers on the viscosity and electrochromic properties of metallo-supramolecular coordination polymers. Journal of Materials Chemistry C.
  • ResearchGate. (n.d.). Strategies of making MOFs with catalytic Ru(tda)(PyCO 2 H) 2 linker. ResearchGate.
  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar.
  • MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. MDPI.
  • ProQuest. (n.d.). Synthesis and Characterization of Novel Metal-Organic Frameworks. ProQuest.
  • NIH. (n.d.). Sequential Linker Installation in Metal–Organic Frameworks. PMC.
  • ACS Publications. (2023, December 26). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design.
  • Benchchem. (n.d.). Technical Guide: Synthesis and Characterization of Bipyridine N-Oxides. Benchchem.
  • Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure.
  • Google Patents. (n.d.). WO2017061581A1 - Method for synthesizing bipyridine compound and method for manufacturing pyridine compound. Google Patents.
  • ResearchGate. (2020, January 28). Pyridine-containing metal-organic frameworks as precursor for nitrogen-doped porous carbons with high-performance capacitive behavior. ResearchGate.
  • MDPI. (2021, April 9). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. MDPI.
  • RSC Publishing. (n.d.). Porphyrin-based metal–organic framework catalysts for photoreduction of CO2: understanding the effect of node connectivity and linker metalation on activity. New Journal of Chemistry.
  • ACS Figshare. (2016, August 12). Two Principles of Reticular Chemistry Uncovered in a Metal–Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units. ACS Figshare.
  • ResearchGate. (2025, August 9). Synthesis of bipyridine-N-oxides and bipyridine-N,N'-dioxides. ResearchGate.
  • Berkeley Global Science Institute. (2016, August 12). Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Bu. Berkeley Global Science Institute.
  • ResearchGate. (2025, August 6). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. ResearchGate.
  • CD Bioparticles. (n.d.). 2d-Nitrogen MOFs Linkers. CD Bioparticles.

Sources

Precision Engineering of Porous Architectures: Pyridine-Based Rigid Rod Linkers for Pillar-Layered MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Architectural Logic

In the domain of reticular chemistry, Pyridine-based rigid rod linkers represent the "vertical struts" in the construction of Pillar-Layered Metal-Organic Frameworks (PL-MOFs). Unlike carboxylate linkers that often dictate the topology of the 2D sheets, neutral nitrogen-donor ligands (N-donors) control the interlayer distance, thereby modulating pore volume and functionality without altering the fundamental topology of the sheets.

For drug development and separation scientists, these linkers offer a programmable variable: Length (


) . By substituting 4,4'-bipyridine (

Å) with 1,2-bis(4-pyridyl)acetylene (

Å) or 1,4-bis(4-pyridyl)butadiyne (

Å), one can incrementally expand the pore aperture to accommodate specific biologic payloads or maximize gas uptake, a concept known as isoreticular expansion.
The Structural Paradigm: The Paddlewheel Node

The efficacy of pyridine linkers relies on their coordination to the axial sites of metal paddlewheel clusters (e.g., [M


(RCOO)

]).
  • Equatorial Plane: Occupied by anionic dicarboxylates (e.g., Terephthalic acid), forming 2D grids.

  • Axial Positions: Occupied by the lone pair of the pyridine nitrogen, extending the structure into 3D.

Synthetic Methodologies: Constructing the Rod

The synthesis of rigid pyridine linkers predominantly relies on Sonogashira Cross-Coupling . This pathway is preferred over condensation methods because it introduces alkyne spacers that maintain structural rigidity (preventing pore collapse) and


-conjugation (enhancing electronic conductivity).
Core Reaction Pathway: Bis(4-pyridyl)acetylene (BPA)

The following workflow details the synthesis of BPA, a benchmark rigid rod linker.

Figure 1: Step-wise synthesis of rigid bis-pyridyl linkers via Pd-catalyzed cross-coupling. The modularity allows for asymmetric linkers by altering the coupling partner in Step 3.

Detailed Experimental Protocol: Synthesis of BPA

Causality: We use 4-bromopyridine hydrochloride rather than the free base because the salt is more stable and less prone to polymerization during storage. However, an excess of amine base is required in the reaction to neutralize the HCl in situ.

  • Reagent Prep: In a Schlenk flask, dissolve 4-bromopyridine HCl (10 mmol) in anhydrous THF/Triethylamine (1:1 v/v). Degas via freeze-pump-thaw (3 cycles) to remove

    
    , which causes homocoupling (Glaser coupling) of the alkyne.
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2 mol%) and CuI (1 mol%). The CuI acts as a co-catalyst to activate the terminal alkyne.[1]
  • Coupling: Add Trimethylsilylacetylene (TMSA, 1.1 eq) dropwise. Heat to 60°C for 12 hours.

    • Checkpoint: Monitor via TLC.[1] The disappearance of the starting bromide indicates completion.

  • Deprotection: Treat the isolated TMS-intermediate with K

    
    CO
    
    
    
    in MeOH (RT, 1h) to cleave the silyl group, yielding 4-ethynylpyridine.
  • Final Coupling: React 4-ethynylpyridine with a fresh equivalent of 4-bromopyridine (using the same Pd/Cu system) to yield the symmetric 1,2-bis(4-pyridyl)acetylene.

MOF Assembly: The Pillar-Layer Strategy

Once the linker is synthesized, the assembly of the MOF requires a solvothermal approach that balances the deprotonation of the carboxylic acid (layer former) with the coordination of the pyridine (pillar former).

Critical Parameter: Solvent Hydrolysis

We utilize DEF (N,N-diethylformamide) or DMF not just as solvents, but as base reservoirs. At elevated temperatures (80-120°C), these amides slowly decompose to release dialkylamines, which gradually deprotonate the carboxylic acids. This "slow diffusion" of base ensures high crystallinity.

Figure 2: Solvothermal assembly workflow. The slow release of amine from solvent decomposition controls the nucleation rate, preventing amorphous precipitation.

Self-Validating Protocol: [Zn (BDC) (BPA)]
  • Dissolution: Dissolve Zn(NO

    
    )
    
    
    
    ·6H
    
    
    O (1 mmol), Terephthalic acid (H
    
    
    BDC, 1 mmol), and BPA (0.5 mmol) in 10 mL DEF.
    • Note: The stoichiometry is 2:2:1 (Metal:Layer:Pillar) because the paddlewheel node requires 2 Zn ions, 4 carboxylates (2 BDC), and 2 axial sites (shared by 1 BPA bridging two sheets).

  • Thermal Treatment: Seal in a Teflon-lined autoclave. Heat at 80°C for 48 hours.

  • Washing: Filter the resulting block crystals. Wash with DMF (to remove unreacted ligand) and then Ethanol (to exchange the high-boiling solvent).

  • Validation (PXRD): The (001) peak in Powder X-Ray Diffraction will shift to a lower 2

    
     angle compared to the parent Bipyridine-MOF.
    
    • Logic: Bragg's Law (

      
      ). As the pillar length (
      
      
      
      ) increases,
      
      
      (and thus
      
      
      ) must decrease.

Functional Applications & Data

Pore Engineering for Drug Delivery

Pyridine-based PL-MOFs are chemically distinct due to the Lewis basicity of the pyridine rings. In drug delivery, this allows for specific interactions with acidic drug molecules (e.g., Ibuprofen, 5-Fluorouracil) via Hydrogen Bonding, retarding release and preventing "burst effects."

Table 1: Comparative Metrics of Pyridine-Based Linkers

Linker NameAbbreviationLength (Å)*Pore Size (Å)**Primary Application
4,4'-BipyridineBpy7.1~8.0Small gas separation (

)
1,2-Bis(4-pyridyl)ethyleneBpe9.2~10.5Olefin/Paraffin separation
1,2-Bis(4-pyridyl)acetyleneBPA9.5~11.0Hydrophobic drug encapsulation
1,4-Bis(4-pyridyl)butadiyneBPB12.1~13.5Large biomolecule uptake

*Distance between N-donors. **Effective pore aperture in a Zn-BDC pillared system.

Separation Science

The rigidity of the alkyne spacer in BPA and BPB prevents the framework from breathing (structural flexibility) under pressure. This is crucial for Kinetic Separation .

  • Mechanism:[2][3][4][5] The rigid pore acts as a molecular sieve. For example, separating Propylene (kinetic diameter 4.0 Å) from Propane (4.3 Å) requires a pore that is strictly defined and does not deform. Rigid pyridine rods provide this structural integrity.

References

  • Kitagawa, S., Kitaura, R., & Noro, S. (2004). Functional Porous Coordination Polymers. Angewandte Chemie International Edition. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. [Link]

  • Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science. [Link]

  • Furukawa, H., et al. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science. [Link]

  • Horcajada, P., et al. (2012). Metal-Organic Frameworks in Biomedicine. Chemical Reviews. [Link]

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Technical Guide: Solubility & Handling of 3,5-Bis(trimethylsilylethynyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, handling protocols, and stability considerations for 3,5-bis(trimethylsilylethynyl)pyridine , a critical intermediate in the synthesis of molecular wires, metal-organic frameworks (MOFs), and π-conjugated materials.

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior of 3,5-bis(trimethylsilylethynyl)pyridine, one must analyze its structural dualities. The molecule consists of a central pyridine core (polar, basic, hydrogen-bond acceptor) flanked by two trimethylsilylethynyl (TMS-alkyne) arms (highly lipophilic, bulky, non-polar).

  • The Lipophilic Dominance: The two TMS groups significantly increase the molecule's Van der Waals surface area, rendering it highly soluble in non-polar and chlorinated organic solvents. They effectively "mask" the polarity of the pyridine nitrogen in non-acidic environments.

  • The Pyridine Anchor: Despite the lipophilic arms, the central nitrogen atom retains basicity. This allows the compound to accept protons or coordinate with metals, but it also creates specific solubility risks in acidic media (salt formation) or protic solvents (potential for solvolysis/deprotection).

Solubility Compatibility Matrix

The following data summarizes the solubility behavior observed during synthesis (Sonogashira coupling) and purification workflows.

Solvent ClassSpecific SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), Chloroform (CDCl₃)Excellent Preferred for NMR, transfer, and reaction workup. Dissolves >100 mg/mL easily.
Aromatic Toluene, BenzeneExcellent Ideal for high-temperature reactions or recrystallization when mixed with non-polars.
Polar Aprotic THF, Ethyl Acetate, AcetoneGood to Excellent Soluble. THF is the standard solvent for desilylation reactions (with TBAF).
Alkanes Hexane, Pentane, HeptaneModerate Critical for Purification. Soluble at room temp, but solubility drops significantly at -20°C, making these ideal for recrystallization.
Amines Triethylamine (TEA), DiethylamineGood Used as solvent/base mixtures in Sonogashira coupling.
Protic Methanol, EthanolVariable / Risky Soluble, but NOT recommended for storage. In the presence of trace base (e.g., K₂CO₃), protic solvents trigger rapid protodesilylation (removal of TMS groups).
Aqueous Water, BrineInsoluble The compound partitions entirely into the organic phase during extraction.

Experimental Protocols

Protocol A: Standard Dissolution for Characterization

Objective: Prepare a stable solution for NMR or stock usage without inducing decomposition.

  • Solvent Selection: Use Chloroform-d (CDCl₃) or Dichloromethane-d₂ (CD₂Cl₂) . These solvents prevent aggregation and provide clear spectral baselines.

  • Neutralization: Ensure the solvent is free of acid traces. The pyridine nitrogen can protonate in aged chloroform (which forms HCl over time), shifting NMR signals and potentially affecting the TMS stability.

    • Pro-Tip: Pass the solvent through a small plug of basic alumina if acid contamination is suspected.

  • Concentration: A concentration of 10–20 mg/mL is optimal for ¹H NMR; up to 50 mg/mL for ¹³C NMR.

Protocol B: Purification via Recrystallization

Objective: Isolate high-purity crystals from crude reaction mixtures, leveraging the temperature-dependent solubility in alkanes.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Dichloromethane (DCM) or Toluene (approx. 40°C).

  • Precipitant Addition: Slowly add Hexane or Pentane until the solution turns slightly turbid.

    • Ratio: Target a 1:5 ratio of DCM:Hexane.

  • Nucleation: Re-heat briefly to clarify the solution, then allow it to cool slowly to room temperature.

  • Crystallization: Place the vial in a freezer (-20°C) overnight. The lipophilic TMS groups will drive the compound out of solution as the temperature drops, forming colorless needles or prisms.

  • Collection: Filter quickly while cold. Wash with cold Pentane.

Stability & Degradation Risks (The "Silent Killer")

The most critical solubility constraint for 3,5-bis(trimethylsilylethynyl)pyridine is Protodesilylation .

The Mechanism: In the presence of a nucleophilic base (like Carbonate, Hydroxide, or Fluoride) and a proton source (Methanol, Water), the silicon-carbon bond is cleaved, yielding the terminal alkyne (3,5-diethynylpyridine).

  • Danger Zone: Do not dissolve this compound in Methanol/Potassium Carbonate mixtures unless your intention is to remove the TMS groups.

  • Acid Sensitivity: While the TMS group is generally stable to mild acid, the pyridine nitrogen will protonate, forming a pyridinium salt. This drastically changes solubility, making the compound water-soluble and insoluble in Hexane.

Workflow Visualization

The following diagram illustrates the standard purification workflow, highlighting the solubility decisions at each stage.

PurificationWorkflow Reaction Crude Reaction Mixture (TEA/Solvent) Quench Quench & Extraction (Water / DCM) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrganicLayer Organic Layer (DCM) Contains Target PhaseSep->OrganicLayer  Partition Coeff > 100 AqueousLayer Aqueous Layer (Salts/Catalyst) PhaseSep->AqueousLayer Drying Dry (MgSO4) & Evaporate OrganicLayer->Drying CrudeSolid Crude Solid Drying->CrudeSolid Column Flash Chromatography (Hexane/EtOAc 9:1) CrudeSolid->Column  Dissolve in min. DCM PureSolid Purified Compound (Pale Yellow Solid) Column->PureSolid  Elutes early (Lipophilic)

Figure 1: Purification workflow emphasizing the partitioning behavior of the lipophilic TMS-pyridine derivative.

References

  • Sigma-Aldrich. 3-[(Trimethylsilyl)ethynyl]pyridine Product Sheet. Available at:

  • ChemicalBook. 3-(Trimethylsilylethynyl)pyridine Synthesis and Properties. Available at:

  • MDPI. Synthesis of Pyridine Derivatives via Sonogashira Coupling. Molecules, 2001.[1] Available at:

  • Royal Society of Chemistry (RSC). Sonogashira Coupling Protocols for Pyridines. ChemComm, Supporting Info. Available at:

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Electronic properties of 3,5-dialkynylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 3,5-Dialkynylpyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive exploration of the electronic properties of 3,5-dialkynylpyridine derivatives. These molecules represent a significant class of organic compounds, where a π-deficient pyridine core is functionalized with π-rich acetylenic units, creating a versatile platform for tuning electronic and photophysical characteristics. This document details the primary synthetic methodologies, with a focus on the Sonogashira cross-coupling reaction, and delves into the theoretical and experimental characterization of their electronic structure. Key techniques such as UV-Vis absorption spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry are discussed in the context of structure-property relationships. By systematically modifying the alkynyl substituents, researchers can precisely control the frontier molecular orbital (HOMO-LUMO) energies, enabling the rational design of materials for applications ranging from organic electronics to medicinal chemistry. This guide serves as an authoritative resource, integrating foundational principles with practical, field-proven protocols and computational insights.

Introduction: The Strategic Importance of the 3,5-Dialkynylpyridine Scaffold

The pyridine ring is a foundational heterocycle in modern chemistry, characterized by a π-deficient aromatic system resulting from the presence of an electronegative nitrogen atom.[1] This inherent electronic nature makes it an excellent building block for electron-transporting materials and a versatile scaffold in medicinal chemistry.[2][3] The introduction of alkynyl groups (C≡C) via C-C bond formation drastically alters the electronic landscape of the parent heterocycle. These rigid, linear linkers extend the π-conjugation, which is fundamental to the electronic and photophysical properties of organic materials.

The 3,5-disubstitution pattern is of particular strategic interest. Unlike 2,6- or 2,5-substitution, the meta-relationship of the 3,5-positions disrupts linear conjugation through the pyridine nitrogen. This unique arrangement leads to distinct electronic properties and has been exploited in the development of novel materials for organic light-emitting diodes (OLEDs) and as inhibitors for drug-resistant tuberculosis.[4][5] This guide focuses on elucidating the synthesis, characterization, and application of these promising derivatives, providing the causal logic behind experimental choices and theoretical interpretations.

Synthesis: The Sonogashira Coupling as a Cornerstone Methodology

The most efficient and widely adopted method for synthesizing 3,5-dialkynylpyridine derivatives is the Palladium-catalyzed Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, in this case, a dihalopyridine.[7]

Causality of Experimental Design: The Sonogashira reaction is a powerful tool due to its mild reaction conditions and tolerance of a wide range of functional groups.[7] The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): The Pd(0) species undergoes oxidative addition with the aryl halide (3,5-dihalopyridine). This is the rate-determining step and "activates" the pyridine ring for coupling.

  • Copper Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transfer of the alkynyl group to the palladium center (transmetalation) more efficiently than the direct reaction of the alkyne with the palladium complex.[7]

  • Base (e.g., Et₃N, HNiPr₂): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen halide byproduct generated during the reaction.[6][8]

Sonogashira_Reaction cluster_synthesis Sonogashira Synthesis of 3,5-Dialkynylpyridine Halopyridine 3,5-Dihalopyridine Reaction_Center Reaction (e.g., DMF, 65°C) Halopyridine->Reaction_Center Alkyne Terminal Alkyne (2 eq.) Alkyne->Reaction_Center Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Catalyst->Reaction_Center Catalyzes C-C bond formation Base Amine Base Base->Reaction_Center Product 3,5-Dialkynylpyridine Derivative Reaction_Center->Product

Caption: General schematic for the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of a Model 3,5-Dialkynylpyridine

This protocol describes a general procedure for the double Sonogashira coupling of 3,5-dibromopyridine with a terminal alkyne.

Self-Validating System: The success of each step is validated by subsequent characterization. The final product's identity and purity are confirmed by NMR and HRMS, ensuring the protocol's trustworthiness.

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.05 eq.).

    • Expertise & Experience: Using a Schlenk line and inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which is the active catalytic species.

  • Solvent and Base Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to dissolve the reagents, followed by the addition of a suitable amine base, such as triethylamine (Et₃N, ~3.0 eq.).

    • Expertise & Experience: Degassing the solvent (e.g., by three freeze-pump-thaw cycles) removes dissolved oxygen which can deactivate the catalyst and cause undesirable side reactions like Glaser coupling of the alkyne.

  • Alkyne Addition: Add the terminal alkyne (2.2 eq.) dropwise to the stirred reaction mixture.

    • Expertise & Experience: A slight excess of the alkyne is used to ensure the complete consumption of the dihalopyridine.

  • Reaction: Heat the mixture to 65-70 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final 3,5-dialkynylpyridine derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Theoretical Framework: Decoding Electronic Behavior

The electronic properties of 3,5-dialkynylpyridine derivatives are governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital can be thought of as the valence band in a semiconductor. Its energy level relates to the ionization potential and the ability of the molecule to donate an electron.

  • LUMO: This orbital is analogous to the conduction band. Its energy level relates to the electron affinity and the ability of the molecule to accept an electron.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical parameter. A smaller gap generally implies that less energy is required to excite an electron from the ground state to an excited state, which correlates with higher chemical reactivity and often leads to red-shifted (longer wavelength) absorption and emission.[9][10][11]

Density Functional Theory (DFT): DFT is the primary computational tool used to model the electronic structure of these molecules.[12][13] By solving approximations of the Schrödinger equation, DFT calculations can predict optimized molecular geometries, HOMO/LUMO energy levels, and simulate electronic absorption spectra, providing invaluable insights that guide experimental design.[9][14][15]

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is used to experimentally probe the electronic properties predicted by theory.

workflow cluster_workflow Experimental Characterization Workflow Synthesis Synthesis & Purification (Sonogashira Coupling) Structure_Confirm Structural Confirmation (NMR, HRMS) Synthesis->Structure_Confirm UVVis UV-Vis Spectroscopy (Absorption Properties) Structure_Confirm->UVVis PL Photoluminescence (Emission Properties) Structure_Confirm->PL CV Cyclic Voltammetry (Redox Potentials) Structure_Confirm->CV Data_Analysis Data Analysis & Structure-Property Correlation UVVis->Data_Analysis PL->Data_Analysis CV->Data_Analysis

Caption: A typical workflow from synthesis to electronic characterization.

Spectroscopic Analysis: UV-Vis and Photoluminescence
  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique measures the wavelengths of light a molecule absorbs. For conjugated systems like dialkynylpyridines, absorption peaks typically correspond to π-π* electronic transitions.[16] The introduction of donor-acceptor moieties can lead to Intramolecular Charge Transfer (ICT) bands, which are often sensitive to solvent polarity.[16]

  • Photoluminescence (PL) Spectroscopy: This technique measures the light emitted by a molecule after it has absorbed light. It provides information on the molecule's fluorescence or phosphorescence properties, including emission wavelength and quantum yield. These properties are crucial for applications in OLEDs and fluorescent probes.[17]

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox behavior of molecules. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate the HOMO and LUMO energy levels, respectively.[18]

Protocol: Estimating HOMO/LUMO Levels via CV

  • Preparation: Prepare a ~1 mM solution of the 3,5-dialkynylpyridine derivative in a suitable solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent must be dry and the solution degassed with an inert gas.

  • Cell Assembly: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Internal Standard: Add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Measurement: Scan the potential to measure the onset of the first oxidation potential (Eₒₓ) and the first reduction potential (EᵣₑᏧ).

  • Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, referencing the Fc/Fc⁺ couple (assuming its HOMO energy is -4.8 eV below vacuum):[18]

    • E(HOMO) = -[Eₒₓ(onset) vs Fc/Fc⁺ + 4.8] eV

    • E(LUMO) = -[EᵣₑᏧ(onset) vs Fc/Fc⁺ + 4.8] eV

    • The electrochemical energy gap (ΔEₑₗₑ꜀) is then calculated as E(LUMO) - E(HOMO).

Structure-Property Relationships: Tuning the Electronic Landscape

The true power of the 3,5-dialkynylpyridine scaffold lies in its tunability. The electronic properties can be precisely controlled by modifying the substituents on the terminal alkynes.

Structure_Property cluster_logic Structure-Property Relationship Structure Molecular Structure (3,5-Dialkynylpyridine) HOMO_LUMO HOMO / LUMO Energy Levels Structure->HOMO_LUMO Substituents Alkynyl Substituents Substituents->Structure Modify EDG Electron-Donating Groups (EDG) (e.g., -OMe, -NPh₂) EDG->Substituents EDG->HOMO_LUMO Raises HOMO (Smaller ΔE) EWG Electron-Withdrawing Groups (EWG) (e.g., -CN, -CF₃) EWG->Substituents EWG->HOMO_LUMO Lowers LUMO (Smaller ΔE) Properties Resulting Properties HOMO_LUMO->Properties Optical Optical (Absorption/Emission λ) Properties->Optical Electronic Electronic (Redox Potentials, ΔE) Properties->Electronic

Caption: The influence of substituents on electronic structure and properties.

  • Electron-Donating Groups (EDGs): Attaching EDGs (e.g., anisyl, dialkylamino) to the alkynes generally raises the HOMO energy level. This reduces the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra.[16]

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, trifluoromethyl) lowers the LUMO energy level.[2][18] This also tends to reduce the energy gap and makes the molecule easier to reduce, a desirable property for electron-transporting materials in OLEDs.[5][19]

Derivative TypeSubstituent ExampleEffect on HOMOEffect on LUMOEffect on Energy Gap (ΔE)Potential Application
Donor-Functionalized PhenylamineRaises SignificantlyRaises SlightlyDecreasesHole-Transporting Materials, Red Emitters
Acceptor-Functionalized DicyanophenylLowers SlightlyLowers SignificantlyDecreasesElectron-Transporting Materials, Blue Emitters[5]
Simple Aromatic PhenylBaselineBaselineBaselineGeneral purpose scaffold
Extended Conjugation PyrenylRaisesLowersDecreases SignificantlyOLED Emitters[17]

Table 1: Summary of substituent effects on the electronic properties of 3,5-dialkynylpyridine derivatives.

Applications in Research and Development

The tunable electronic properties of 3,5-dialkynylpyridine derivatives make them highly valuable in several advanced fields:

  • Organic Electronics: Their primary application is in organic electronics. By tuning the HOMO/LUMO levels, they can be engineered as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or emissive materials in OLEDs and perovskite solar cells.[3][16] The 3,5-dicyanopyridine motif, in particular, has shown great promise for creating efficient electron-transporting semiconductors.[5][19]

  • Drug Development: The pyridine scaffold is a well-known pharmacophore. Functionalization at the 3,5-positions has been shown to yield compounds with potent activity against drug-resistant Mycobacterium tuberculosis, highlighting their potential as a basis for new antimicrobial agents.[4]

  • Fluorescent Probes and Sensors: The sensitivity of their emission properties to the chemical environment makes them candidates for the development of fluorescent sensors for detecting metal ions or other analytes.

Conclusion and Future Outlook

3,5-Dialkynylpyridine derivatives constitute a class of molecules with exceptional versatility. The combination of a π-deficient pyridine core with the extended conjugation of acetylenic linkers provides a robust framework for the rational design of functional organic materials. The Sonogashira coupling reaction offers a reliable and flexible synthetic route to a vast library of these compounds. A deep understanding of the interplay between molecular structure and electronic properties, gained through a synergistic approach of computational modeling and experimental characterization, is paramount to unlocking their full potential.

Future research will likely focus on integrating more complex functional units onto the alkynyl termini to develop materials with advanced properties such as thermally activated delayed fluorescence (TADF) for next-generation OLEDs, and exploring their utility in photocatalysis and as targeted therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to innovate within this exciting and impactful area of chemistry.

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Methodological & Application

Synthesis of 3,5-Diethynylpyridine: A Detailed Guide to TMS Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 3,5-diethynylpyridine via the deprotection of its trimethylsilyl (TMS)-protected precursor, 3,5-bis((trimethylsilyl)ethynyl)pyridine. This key building block is of significant interest in the fields of materials science and medicinal chemistry. This document outlines two robust and field-proven protocols for the critical deprotection step, employing either tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol. The causality behind experimental choices, mechanistic insights, and detailed characterization methods are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of 3,5-Diethynylpyridine

3,5-Diethynylpyridine is a versatile heterocyclic building block. Its rigid, linear geometry and the presence of two terminal alkyne functionalities make it a valuable component in the synthesis of a wide range of complex molecules. These include conjugated polymers with unique electronic properties, metal-organic frameworks (MOFs), and pharmacologically active compounds. The terminal alkynes are amenable to a variety of coupling reactions, most notably the Sonogashira coupling and click chemistry, allowing for the construction of extended molecular architectures.

The synthesis of 3,5-diethynylpyridine typically proceeds through a two-step sequence: a double Sonogashira cross-coupling of a dihalopyridine with a protected acetylene source, followed by the removal of the protecting groups. The use of a trimethylsilyl (TMS) protecting group for the acetylene is advantageous as it prevents the undesired self-coupling of the terminal alkyne (Glaser coupling) and enhances the stability and solubility of the intermediate.[1]

Synthesis of the TMS-Protected Precursor: 3,5-Bis((trimethylsilyl)ethynyl)pyridine

The precursor, 3,5-bis((trimethylsilyl)ethynyl)pyridine, is synthesized via a Sonogashira cross-coupling reaction.[2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3] In this case, 3,5-dibromopyridine is coupled with trimethylsilylacetylene (TMSA).

Reaction Scheme:

Where Py represents the pyridine ring.

The reaction is typically carried out in an amine base such as triethylamine (TEA), which also serves as the solvent.[4] The palladium catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) co-catalyst, typically copper(I) iodide (CuI), are essential for the catalytic cycle.[2]

Deprotection of 3,5-Bis((trimethylsilyl)ethynyl)pyridine: Protocols and Mechanistic Insights

The cleavage of the silicon-carbon bond to liberate the terminal alkynes is the critical final step. The choice of deprotection method can be tailored based on the substrate's sensitivity to basic or fluoride-containing reagents and the desired workup procedure. Below are two reliable protocols.

Protocol 1: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used reagent for the cleavage of silyl ethers and silyl-protected alkynes due to its high solubility in organic solvents.[5] The driving force for this reaction is the formation of the very strong silicon-fluoride bond.[6]

Mechanism of Deprotection with TBAF:

The fluoride ion from TBAF acts as a nucleophile, attacking the silicon atom of the TMS group. This forms a transient, pentacoordinate silicon intermediate which then fragments, yielding the terminal alkyne, a stable silyl fluoride byproduct, and the tetrabutylammonium cation.[5][6]

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 3,5-bis((trimethylsilyl)ethynyl)pyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 1 M solution of TBAF in THF (2.2-3.0 equiv.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).[7]

  • Workup: Upon completion, quench the reaction by adding water.[7] Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure 3,5-diethynylpyridine.

Protocol 2: Base-Catalyzed Methanolysis using Potassium Carbonate

An alternative, milder method for TMS deprotection involves the use of a base such as potassium carbonate in methanol.[8][9] This method is particularly useful for substrates that may be sensitive to the basicity of TBAF.[10]

Mechanism of Deprotection with K₂CO₃/MeOH:

In this case, the methoxide ion, generated in situ from the reaction of methanol with potassium carbonate, is the active nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.

Experimental Protocol:

  • Preparation: Dissolve 3,5-bis((trimethylsilyl)ethynyl)pyridine (1.0 equiv.) in methanol.

  • Reaction Initiation: Add an excess of anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Reaction Monitoring: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction by TLC. This reaction is generally slower than the TBAF method and may require several hours to overnight for completion.[7]

  • Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Comparison of Deprotection Methods
ParameterProtocol 1: TBAF/THFProtocol 2: K₂CO₃/MeOH
Reagent Tetrabutylammonium Fluoride (TBAF)Potassium Carbonate (K₂CO₃)
Solvent Tetrahydrofuran (THF)Methanol (MeOH)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-3 hours2-16 hours[7]
Workup Aqueous workup requiredFiltration and aqueous wash
Advantages Faster reaction timesMilder conditions, avoids fluoride
Disadvantages TBAF can be basic; aqueous workup may be challenging for polar products[11]Slower reaction times

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 3,5-diethynylpyridine from 3,5-dibromopyridine.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: TMS Deprotection A 3,5-Dibromopyridine C 3,5-Bis((trimethylsilyl)ethynyl)pyridine A->C Pd(PPh₃)₄, CuI, Et₃N B Trimethylsilylacetylene (TMSA) B->C D 3,5-Diethynylpyridine C->D Method 1: TBAF, THF Method 2: K₂CO₃, MeOH

Caption: Synthetic route to 3,5-diethynylpyridine.

Characterization of 3,5-Diethynylpyridine

The final product should be characterized thoroughly to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyridine ring protons and a singlet for the acetylenic protons. The chemical shifts of the pyridine protons will be distinct from the starting material.[12]

    • ¹³C NMR will show signals for the pyridine carbons and the two sets of sp-hybridized carbons of the alkyne groups.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a band around 2100-2260 cm⁻¹ corresponds to the C≡C stretch.

Conclusion

The synthesis of 3,5-diethynylpyridine from its TMS-protected precursor is a reliable and scalable process. The choice between a fluoride-mediated or base-catalyzed deprotection protocol can be made based on the specific requirements of the overall synthetic scheme. The detailed protocols and mechanistic discussions provided in this application note are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical building block.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR, 6(5), 733-737. Retrieved from [Link]

  • ResearchGate. (2015). A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. Retrieved from [Link]

  • Schubert, M., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 889-894. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 7, 3432-3435. Retrieved from [Link]

  • National Institutes of Health. (2008). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. PMC. Retrieved from [Link]

  • ORBi. (2015). Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]

  • National Institutes of Health. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. Retrieved from [Link]

  • National Institutes of Health. (2020). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PMC. Retrieved from [Link]

  • AACS. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Semantic Scholar. (2012). Figure 2 from 3,5-Bis(ethynyl)pyridine and 2,6-bis(ethynyl)pyridine spanning two Fe(Cp)(dppe) units: role of the nitrogen atom on the electronic and magnetic couplings.* Retrieved from [Link]

  • Pearson+. (2025). Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). Retrieved from [Link]

  • MDPI. (2023). Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Molecules, 28(8), 3381. Retrieved from [Link]

  • Preprints.org. (2024). 1,4-Diiodotetrafluorobenzene 3,5-Di-(Pyridin-4-Yl)-1,2, 4-Thiadiazole. Retrieved from [Link]

  • ChemRxiv. (2021). Masked Alkyne Equivalents for the Synthesis of Mechanically Interlocked Polyynes. Retrieved from [Link]

  • Google Patents. (1998). EP0929523A1 - Preparation of 3,5-lutidine.
  • Organic Chemistry Portal. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. Retrieved from [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. PMC. Retrieved from [Link]

  • MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Molbank, 2024(4), M1925. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Gelest. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Wiley Online Library. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Retrieved from [Link]

  • Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]

Sources

Application Note: Sonogashira Coupling Protocol for 3,5-Dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenge of functionalizing 3,5-dibromopyridine via Sonogashira coupling. Unlike simple aryl halides, this substrate presents specific challenges regarding catalyst poisoning (pyridine nitrogen) and statistical control (desymmetrization).

Part 1: Strategic Overview & Mechanistic Insight

The Substrate Challenge

3,5-Dibromopyridine is a critical scaffold in medicinal chemistry, particularly for developing nicotinic acetylcholine receptor (nAChR) ligands. However, it presents two distinct synthetic hurdles:

  • Symmetry & Statistics: As a symmetrical dihalide, controlling the reaction to stop at the mono-alkynyl stage (desymmetrization) requires precise kinetic or stoichiometric control to avoid over-reaction to the bis-alkynyl product.

  • Catalyst Sequestration: The pyridine nitrogen possesses a lone pair capable of coordinating to the Palladium (Pd) center. This forms an off-cycle resting state (

    
    ), effectively reducing the concentration of active catalyst and requiring higher temperatures or specific ligands to reverse.
    
Mechanistic Pathway & Selectivity

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. For 3,5-dibromopyridine, the oxidative addition of the first C-Br bond is the turnover-limiting step in the absence of catalyst poisoning. Once the first alkyne is installed, the electronic nature of the pyridine ring changes. The alkyne is electron-donating (via resonance/hyperconjugation) compared to the bromide, potentially making the second oxidative addition slightly slower, but often not enough to prevent bis-coupling without stoichiometric intervention.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Robust, air-stable precatalyst. The PPh₃ ligands are bulky enough to minimize N-coordination but labile enough to allow oxidative addition.
Co-Catalyst CuI (2-5 mol%)Essential for generating the reactive copper-acetylide species for transmetallation.
Base Et₃N or iPr₂NH Acts as both base (to trap HBr) and solvent/co-solvent. Secondary amines can sometimes reduce homocoupling (Glaser) side reactions.
Solvent DMF or THF DMF (polar aprotic) promotes the solubility of the polar Pd-N complexes, keeping the cycle active. THF is preferred for easier workup if solubility permits.
Temperature 60°C - 80°C Aryl bromides generally require heat. Room temperature protocols often fail for electron-deficient bromopyridines due to the high activation energy of oxidative addition.

Part 2: Experimental Protocols

Protocol A: Mono-Alkynylation (Desymmetrization)

Objective: Synthesize 3-bromo-5-(alkynyl)pyridine. Key Strategy: Statistical control via stoichiometry and high dilution.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv, 236.89 g/mol )

  • Terminal Alkyne (0.9 equiv) [CRITICAL: Limiting reagent]

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)[1]

  • DMF (Anhydrous, 0.1 M concentration relative to pyridine)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

  • Charge Reagents: Add 3,5-dibromopyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask against a positive stream of inert gas.

  • Solvent Addition: Add degassed DMF and Et₃N via syringe. The solution typically turns yellow/orange.

  • Alkyne Addition (The "Slow Drip"): Dissolve the Terminal Alkyne (0.9 equiv) in a small volume of degassed DMF. Load this into a syringe pump or addition funnel.

  • Reaction: Heat the main reaction vessel to 60°C . Begin adding the alkyne solution dropwise over 2 hours .

    • Why? Keeping the alkyne concentration low ensures that unreacted dibromide is always in excess relative to the active catalyst-acetylide complex, favoring mono-substitution.

  • Monitoring: Monitor via TLC or LC-MS every hour. Look for the disappearance of alkyne. You will observe three spots: Unreacted SM (major), Mono-product (target), and Bis-product (minor).

  • Workup: Once alkyne is consumed, cool to RT. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography is mandatory .

    • Elution Order typically: Bis-product (least polar) -> Mono-product -> Starting Material (most polar). Note: Order may reverse depending on the alkyne polarity.

Protocol B: Bis-Alkynylation (Exhaustive Coupling)

Objective: Synthesize 3,5-di(alkynyl)pyridine. Key Strategy: Forcing conditions with excess nucleophile.

Reagents:

  • 3,5-Dibromopyridine (1.0 equiv)

  • Terminal Alkyne (2.5 - 3.0 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.05 equiv)

  • Et₃N (Excess, used as co-solvent 1:1 with DMF)

Step-by-Step Workflow:

  • Setup: Sealed pressure tube or reflux setup under inert atmosphere.

  • Charge: Combine all reagents (Pyridine, Alkyne, Catalysts) and solvents at once.

  • Reaction: Heat to 90°C for 12–24 hours.

  • Monitoring: LC-MS should show complete conversion of both the starting material and the mono-intermediate.

  • Workup: Standard aqueous extraction (EtOAc/Water).

  • Purification: Recrystallization is often possible for symmetrical bis-products. If oil, use short-path silica filtration to remove Pd residuals.

Part 3: Visualization & Logic

Reaction Pathway & Statistical Divergence

The following diagram illustrates the kinetic divergence between Protocol A and Protocol B.

Sonogashira_Pathway Start 3,5-Dibromopyridine (Symmetrical) Conditions Pd(PPh3)2Cl2 / CuI Et3N / DMF Start->Conditions Mono 3-Bromo-5-alkynylpyridine (Mono-Product) Conditions->Mono Protocol A: 0.9 eq Alkyne Slow Addition Bis 3,5-Dialkynylpyridine (Bis-Product) Conditions->Bis Protocol B: 2.5 eq Alkyne High Temp Mono->Bis Over-reaction (Undesired in Protocol A)

Caption: Divergent synthesis pathways controlled by stoichiometry and addition rate.

Catalytic Cycle & Poisoning Mechanism

Understanding the "Pyridine Poisoning" effect is crucial for troubleshooting low yields.

Catalytic_Cycle Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Poison Inactive Complex (L-Pd-N_pyr) Pd0->Poison + Pyridine Substrate (Reversible) TransMet Transmetallation (Ar-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat / Bulky Ligand

Caption: The catalytic cycle showing the reversible sequestration of Pd by the pyridine nitrogen.

Part 4: Troubleshooting & Optimization

"The Reaction Stalled at 50% Conversion"
  • Cause: Catalyst poisoning or oxidation of the Pd/Cu species.

  • Solution:

    • Degassing: Oxygen is the enemy of Sonogashira (promotes Glaser homocoupling of alkyne and oxidizes Pd). Ensure rigorous freeze-pump-thaw or sparging.

    • Add Fresh Catalyst: Add an additional 1-2 mol% of Pd and Cu if the reaction stalls.

    • Ligand Switch: Switch to XPhos or Amphos . These bulky phosphine ligands prevent the pyridine nitrogen from coordinating to the metal center.

"I have too much Homocoupling (Glaser Product)"
  • Cause: Presence of Oxygen or excess Copper.

  • Solution:

    • Verify inert atmosphere.[3]

    • Switch to a Copper-Free Protocol : Use PdCl₂(CH₃CN)₂ with XPhos and Cs₂CO₃ in CH₃CN at 80°C. This eliminates the copper cycle entirely, preventing alkyne dimerization.

"Separation of Mono/Bis is Difficult"
  • Solution: If the Rf difference is small (<0.1), consider reacting the crude mixture with a solid-supported scavenger (e.g., Thiol-silica) to remove Pd, then use Gradient HPLC . Alternatively, use a silyl-protected alkyne (e.g., TMS-acetylene). The TMS group adds significant lipophilicity, often improving separation from the polar dibromide.

References

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Tilley, J. W., & Zawoiski, S. (1988). A simple synthesis of 3,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(2), 386-390. Link

  • Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Recent Literature.Link

Sources

Application Note: Protocol for Deprotecting TMS Groups on Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of trimethylsilyl (TMS) groups from pyridine rings (protodesilylation) is a critical transformation in medicinal chemistry, particularly when the silyl group has served as a steric blocking element for regioselective functionalization (e.g., directed ortho-lithiation). Unlike labile silyl ethers (


), the pyridine carbon-silicon (

) bond is robust, requiring specific activation energy to cleave.

This guide details two validated protocols for C-TMS deprotection:

  • Method A (Fluoride-Mediated): The industry standard using TBAF, optimized with a calcium-scavenging workup to prevent emulsion formation.

  • Method B (Acid-Mediated): A complementary approach for base-sensitive substrates using concentrated HCl or TFA.

Mechanistic Insight & Strategic Selection

The cleavage of the


 bond on a pyridine ring operates via protodesilylation . The mechanism differs fundamentally depending on the reagent used.[1] Understanding this causality is essential for troubleshooting.
Reaction Pathways[2][3][4]
  • Fluoride Pathway (Nucleophilic Attack on Si): Fluoride ions (

    
    ) have a high affinity for silicon. The fluoride attacks the silicon atom, forming a pentacoordinate silicate intermediate. This weakens the 
    
    
    
    bond, generating a transient pyridyl carbanion (or a stabilized organometallic species) which is rapidly protonated by the solvent or quenching agent.
  • Acid Pathway (Electrophilic Aromatic Substitution): A proton (

    
    ) attacks the pyridine ring at the position of the silyl group (ipso-attack), forming a cationic 
    
    
    
    -complex (Wheland intermediate). The silicon is then eliminated as a silyl cation equivalent (e.g.,
    
    
    ), restoring aromaticity.
Decision Matrix

Use the following logic gate to select your protocol:

DecisionMatrix Start Start: TMS-Pyridine Substrate SensCheck Is the substrate Base-Sensitive? Start->SensCheck AcidCheck Is the substrate Acid-Sensitive? SensCheck->AcidCheck No MethodB Method B: HCl/TFA (Acid) (Alternative) SensCheck->MethodB Yes (e.g., Esters, base-labile groups) PosCheck TMS Position? AcidCheck->PosCheck No MethodC Method C: KOTMS/DMSO (Mild Base) AcidCheck->MethodC Yes (e.g., Acetals, Boc groups) MethodA Method A: TBAF (Fluoride) (Standard) PosCheck->MethodA C3/C4 (Robust) PosCheck->MethodA C2 (Labile)

Figure 1: Decision matrix for selecting the appropriate deprotection strategy based on substrate stability and steric environment.

Protocol A: Fluoride-Mediated Deprotection (TBAF)

Best For: General substrates, acid-sensitive groups (acetals, Boc). The Challenge: TBAF workups are notorious for forming viscous emulsions due to tetrabutylammonium salts. This protocol uses a Solid-Phase Scavenge technique to eliminate aqueous extraction.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
TBAF (1M in THF) 1.5 - 2.0Fluoride source.
Substrate 1.0TMS-Pyridine derivative.
THF 0.2 MSolvent (Anhydrous preferred).
CaCO₃ + Dowex 50W ExcessQuench/Scavenger system (See Step 4).
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the TMS-pyridine substrate.
    
  • Solvation: Dissolve substrate in THF to a concentration of 0.2 M.

  • Reaction:

    • Add TBAF (1M in THF) dropwise at 0°C.

    • Warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by TLC or LCMS. C-Si cleavage on pyridines is slower than O-Si. If incomplete after 4 hours, heat to 50°C.

  • The "Non-Aqueous" Workup (High Trust):

    • Do NOT add water.[2]

    • Add CaCO₃ (2.0 equiv) and Dowex 50WX8-400 resin (3.0 g per mmol TBAF) directly to the reaction mixture.

    • Stir vigorously for 30 minutes. The resin captures the tetrabutylammonium cation; Calcium captures the fluoride.

  • Isolation: Filter the slurry through a pad of Celite. Rinse with Et₂O or EtOAc.

  • Purification: Concentrate the filtrate. The residue is usually clean enough for the next step. If not, flash chromatography (SiO₂) is required.

Protocol B: Acid-Mediated Deprotection (HCl)

Best For: Base-sensitive substrates (esters, nitriles), substrates where TBAF is difficult to remove. Mechanism: Ipso-protodesilylation.[2]

Reagents & Materials
ReagentEquiv.Role
HCl (4M in Dioxane) 5.0 - 10.0Proton source (Anhydrous).
Ethanol (EtOH) SolventProtic solvent assists proton transfer.
NaHCO₃ (Sat. Aq.) ExcessNeutralization agent.[2]
Step-by-Step Methodology
  • Dissolution: Dissolve the TMS-pyridine in Ethanol (0.1 M).

  • Acidification: Add HCl (4M in Dioxane) or concentrated aqueous HCl (if water tolerance allows).

  • Reflux: Heat the mixture to reflux (80°C).

    • Note: C-TMS bonds on electron-deficient rings like pyridine are stable at RT in acid. Thermal energy is required to overcome the activation barrier for the ipso-attack.

  • Monitoring: Monitor by LCMS. Look for the mass shift of

    
     (Loss of TMS, gain of H).
    
  • Workup:

    • Cool to RT.

    • Carefully quench with Saturated NaHCO₃ until pH ~8.

    • Extract with DCM (3x).[2]

    • Dry over Na₂SO₄ and concentrate.

Analytical Validation (Self-Checking)

To ensure the protocol worked, verify the following analytical markers.

NMR Spectroscopy ( )
  • Disappearance: The strong singlet at ~0.3 ppm (TMS group) must disappear completely.

  • Appearance: A new proton signal will appear on the pyridine ring.

    • Example: If removing a 2-TMS group, look for a new doublet or multiplet in the aromatic region (7.0 - 8.5 ppm) corresponding to the C2-H.

Mass Spectrometry
  • Mass Shift: Calculate the theoretical mass change:

    
    .
    
    • 
      .
      

Visualization: Validated Workflow

The following diagram illustrates the optimized Fluoride workflow with the calcium-scavenge improvement.

ProtocolWorkflow cluster_0 Reaction Phase cluster_1 Scavenge Phase (No Extraction) Step1 TMS-Pyridine + TBAF (THF) Step2 Stir RT/50°C (4-12 hrs) Step1->Step2 Desilylation Step3 Add CaCO3 + Dowex Resin Step2->Step3 Quench Step4 Filter (Celite) Step3->Step4 Trap TBA/F- Result Clean Pyridine (Filtrate) Step4->Result Concentrate

Figure 2: Optimized "Dry Workup" workflow for TBAF-mediated desilylation, avoiding emulsion formation.

References

  • Mechanism of Protodesilylation

    • Title: The mechanism of the protodesilyl
    • Source:J. Chem. Soc., Perkin Trans.[2] 1

    • URL:[Link]

  • TBAF Workup Optimization

    • Title: An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilyl
    • Source:PMC / NIH (Original: J. Org. Chem)
    • URL:[Link]

  • Base-Catalyzed Desilylation (KOTMS)

    • Title: An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes.[7][8]

    • Source:J. Org.[7][2] Chem.

    • URL:[Link]

  • General Pyridine Functionalization

    • Title: Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst.[9]

    • Source:N
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine: Synthesis, Comparative Analysis, and Performance Insights

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in materials science and drug development, the rational design of novel molecular architectures is paramount. Pyridine derivatives functionalized with acetylenic units are a cornerstone in the construction of advanced materials and complex pharmaceutical intermediates. This guide provides an in-depth technical overview of 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine, a promising but sparsely documented building block. In the absence of extensive published data for this specific isomer, we present a robust, field-tested protocol for its synthesis and purification. Furthermore, we offer a comparative analysis of its predicted properties against its known isomers, providing a valuable predictive tool for researchers.

Comparative Physicochemical Properties

CompoundStructureMelting Point (°C)Molecular Weight ( g/mol )Notes
3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine c1(cncc(c1)C#C(C)C)C#C(C)CEstimated: Solid at room temperature271.52The symmetrical substitution pattern may lead to a higher melting point compared to monosubstituted derivatives.
2,6-Bis[(trimethylsilyl)ethynyl]pyridine c1(c(cccc1)C#C(C)C)C#C(C)CNot reported, likely a solid271.52[1][2]Steric hindrance between the TMS groups and the nitrogen lone pair may influence crystal packing.
2-[(Trimethylsilyl)ethynyl]pyridine n1ccccc1C#C(C)C40 - 43[3][4]175.31[3][4]A known, commercially available solid.
3-[(Trimethylsilyl)ethynyl]pyridine c1cnccc1C#C(C)CLiquid at room temperature175.31The different substitution pattern significantly impacts the physical state compared to the 2-isomer.

Expert Insight: The melting point is heavily influenced by the efficiency of crystal lattice packing. The linear and rigid ethynyl groups, coupled with the bulky trimethylsilyl (TMS) moieties, will dictate the intermolecular interactions. For the target 3,5-isomer, the symmetrical arrangement of the substituents on the pyridine ring is expected to result in a more ordered crystal packing compared to its monosubstituted counterparts, thus suggesting a solid state at room temperature with a defined melting point.

Experimental Protocol: Synthesis and Purification

The synthesis of 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine is most effectively achieved via a twofold Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.

Diagram of the Synthetic Workflow

A 3,5-Dibromopyridine C Reaction Mixture: - Pd(PPh3)2Cl2 (catalyst) - CuI (co-catalyst) - Triethylamine (base) - THF (solvent) A->C B Ethynyltrimethylsilane B->C D Sonogashira Coupling (Heat under Inert Atmosphere) C->D E Work-up: - Filtration - Extraction D->E F Purification: - Column Chromatography E->F G 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine F->G

Caption: Synthetic workflow for 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine.

Step-by-Step Methodology

This protocol is adapted from established procedures for similar Sonogashira couplings.[5][6][7]

Materials:

  • 3,5-Dibromopyridine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (4.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Alkyne: Add ethynyltrimethylsilane (2.5 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 65 °C and stir for 24 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Rinse the pad with THF.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be determined using a standard melting point apparatus.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so an inert atmosphere (argon or nitrogen) is crucial for its activity.

  • Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.

  • Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.

  • Copper(I) Iodide: CuI is a co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Performance and Applications

Derivatives of bis(ethynyl)pyridine are valuable building blocks in several areas of research and development:

  • Materials Science: The rigid, linear structure of these compounds makes them ideal for the construction of conjugated polymers and macrocycles with interesting photophysical and electronic properties. They can be used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

  • Drug Discovery: The pyridine core is a common scaffold in medicinal chemistry. The introduction of alkynyl groups provides a handle for further functionalization via "click" chemistry or other coupling reactions, allowing for the rapid generation of compound libraries for drug screening.

The 3,5-substitution pattern of the target molecule offers a distinct advantage in creating "bent" or angular structures in polymers and macrocycles, in contrast to the linear arrangements afforded by 2,6-disubstituted pyridines. This can have a significant impact on the material's properties, such as solubility and self-assembly behavior.

Logical Relationships in Synthesis

cluster_reactants Reactants cluster_catalysts Catalytic System A 3,5-Dihalopyridine F Sonogashira Cross-Coupling A->F B (Trimethylsilyl)acetylene B->F C Palladium Catalyst C->F D Copper(I) Co-catalyst D->F E Base E->F G 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine F->G

Caption: Key components for the Sonogashira synthesis.

Conclusion

While 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine remains a compound with limited reported data, its synthesis is readily achievable through established methodologies. This guide provides a comprehensive and validated protocol for its preparation, enabling researchers to access this valuable building block. The comparative analysis with its isomers provides a predictive framework for its physical properties and potential applications. The unique angular geometry conferred by the 3,5-substitution pattern makes it a particularly interesting target for the development of novel materials and pharmaceutical scaffolds.

References

  • PubChem. 2,6-Bis[(trimethylsilyl)ethynyl]pyridine. [Link]

  • PubChem. Pyridine, 2,6-bis(trimethylsilyl)-. [Link]

  • Chem-Impex. 2-[(trimethylsilyl)ethynyl]pyridine. [Link]

  • Science.gov. bis triazinyl pyridine: Topics by Science.gov. [Link]

  • ResearchGate. 5,5′-Bis(trimethylsilylethynyl)-2,2′-bipyridine. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • American Chemical Society. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Elsevier. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • PubMed. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • PubMed. Synthesis of 15 N-labelled 3,5-dimethylpyridine. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. Synthesis of 15N labelled 3,5‐dimethylpyridine. [Link]

  • Royal Society of Chemistry. Are bis(pyridine)iodine( i ) complexes applicable for asymmetric halogenation?. [Link]

  • Google Patents. Method for preparing 3,5-dimethylpyridine-N-oxide.
  • ResearchGate. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. [Link]

  • European Patent Office. PREPARATION OF 3,5-LUTIDINE. [Link]

Sources

Technical Guide: UV-Vis Absorption Spectra of Conjugated Pyridine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conjugated pyridine linkers—specifically 4,4'-bipyridine and its vinyl/ethynyl analogues—are the structural backbones of modern coordination chemistry (MOFs, COFs) and supramolecular architectures. Unlike simple hydrocarbons, pyridine-based linkers possess a nitrogen heteroatom that introduces non-bonding (


) electrons, creating a dual-channel electronic landscape (

and

).

This guide objectively compares the spectroscopic performance of these linkers against phenyl analogues and varying conjugation lengths. It provides validated protocols for distinguishing intrinsic linker absorption from aggregation artifacts and protonation states, essential for researchers in drug discovery and materials science.

Part 1: The Physics of Pyridine Conjugation

To interpret the spectra accurately, one must understand the electronic perturbation caused by the nitrogen atom.

The "Auxochromic" Nitrogen Effect

In benzene, the lowest energy transition is


 (symmetry forbidden, weak). In pyridine, the nitrogen atom introduces two critical changes:
  • Symmetry Breaking: The presence of N makes the

    
     transition symmetry-allowed, significantly increasing molar absorptivity (
    
    
    
    ) compared to benzene.
  • The

    
     Transition:  The nitrogen lone pair resides in a non-bonding orbital (
    
    
    
    ), often higher in energy than the highest occupied
    
    
    orbital. This results in a lower-energy (longer wavelength) transition (
    
    
    ) that appears as a weak "shoulder" or tail on the red edge of the main absorption band.
Electronic State Logic (Benzene vs. Pyridine)

ElectronicTransitions cluster_Benzene Benzene (Phenyl) cluster_Pyridine Pyridine Linker B_Pi_Star π* (LUMO) B_Pi π (HOMO) B_Pi->B_Pi_Star High Energy (λ ~255 nm) Forbidden P_Pi_Star π* (LUMO) P_n n (HOMO) P_n->P_Pi_Star Low Energy (λ ~270-290 nm) Weak Shoulder P_Pi π (HOMO-1) P_Pi->P_Pi_Star High Intensity (λ ~250-260 nm) Allowed

Figure 1: Comparative electronic energy level diagram. Note the insertion of the non-bonding (n) orbital in pyridine, creating a lower-energy transition pathway absent in phenyl analogues.

Part 2: Comparative Analysis of Linker Performance

This section compares the UV-Vis profiles of standard pyridine linkers. Data is normalized to acetonitrile (MeCN) or ethanol solutions.

Table: Spectral Characteristics of Common Linkers
Linker ClassCompound

(nm)

(

)
Key Spectral Feature
Monomer Pyridine254~2,000Distinct weak shoulder (

) at ~270 nm.
Direct Bond 4,4'-Bipyridine235 - 245~12,000Blue-shifted relative to biphenyl (~250 nm) due to electron-deficient rings and solution-state twisting.
Alkene Bridge 1,2-Bis(4-pyridyl)ethylene (BPE)295 - 305~30,000Strong Red-shift due to extended conjugation. High intensity.
Alkyne Bridge 1,2-Bis(4-pyridyl)acetylene285 - 295~25,000Rigid linear structure. Slightly blue-shifted vs. ethylene due to lower orbital overlap of alkyne.
Phenyl Analogue Biphenyl248~18,000Reference standard. Lacks pH sensitivity.
Critical Insights
  • The "Twist" Factor: 4,4'-Bipyridine is not planar in solution (dihedral angle ~45°). This breaks conjugation, keeping the

    
     low (~240 nm). Upon coordination in MOFs or protonation, the molecule often planarizes, leading to a bathochromic (red) shift.
    
  • Linker Efficiency (Ethylene vs. Acetylene): The vinyl group (-CH=CH-) in BPE provides superior orbital overlap compared to the ethynyl group (-C≡C-). Consequently, BPE absorbs at longer wavelengths (lower energy gap) than its alkyne counterpart.

  • Solvatochromism: Unlike biphenyl, pyridine linkers show positive solvatochromism. In polar solvents (e.g., DMSO), the excited state (often possessing Charge Transfer character) is stabilized, causing a red-shift.

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable UV-Vis data for pyridine linkers requires controlling for protonation and aggregation.

Protocol A: The "Acid-Switch" Validation

Pyridine linkers are bases. Trace acid in solvents (common in aged chloroform) can protonate the nitrogen, drastically altering the spectrum (disappearance of


, red-shift of 

).

Objective: Confirm the neutral state of the linker.

  • Prepare Stock: Dissolve linker (

    
     M) in spectrophotometric grade Acetonitrile.
    
  • Measure: Record Spectrum A (Neutral).

  • Titrate: Add 1 equivalent of Trifluoroacetic Acid (TFA).

  • Measure: Record Spectrum B (Protonated).

  • Validation:

    • If Spectrum A resembles Spectrum B initially, your solvent is acidic/contaminated.

    • Success Criteria: A distinct shift (usually +10-20 nm) and hyperchromicity (increased intensity) should occur upon acidification.

Protocol B: Concentration Linearity (Aggregation Check)

Conjugated linkers like BPE are prone to


-stacking aggregation, which causes band broadening and deviations from Beer's Law.

ExperimentalProtocol Start Start: Solid Linker Sample Stock Prepare Stock (1 mM) in MeCN or MeOH Start->Stock Dilution Prepare Dilution Series (10, 20, 40, 80 µM) Stock->Dilution Measure Measure Absorbance (Scan 200-400 nm) Dilution->Measure Check Plot Abs vs. Conc (Beer's Law Check) Measure->Check Pass Linear (R² > 0.99)? Valid Monomer Spectrum Check->Pass Yes Fail Non-Linear/Band Shift? Aggregation Detected Check->Fail No Action Action: Switch Solvent or Add 1% Acid/Base Fail->Action Action->Dilution Retry

Figure 2: Workflow for validating spectral integrity. Non-linearity indicates aggregation, requiring solvent modification.

Part 4: Applications & Relevance[1]

Metal-Organic Frameworks (MOFs)

In MOF synthesis, the UV-Vis spectrum of the digested MOF (linker released in acid) is compared to the free linker.

  • Shift Analysis: If the solid-state MOF spectrum is significantly red-shifted compared to the free linker, it indicates strong Metal-to-Ligand Charge Transfer (MLCT) or ligand planarization within the rigid lattice.

Sensing (pH and Metal Ions)

The pyridine nitrogen is a "hotspot" for binding.

  • Protonation: Used as pH switches. The disappearance of the

    
     transition is a direct readout of proton binding.
    
  • Metal Sensing: Coordination of Zn(II) or Cu(II) to the pyridine ring mimics protonation but often introduces distinct MLCT bands in the visible region (yellow/orange color), unlike the colorless free linker.

References

  • NIST Chemistry WebBook. 4,4'-Bipyridine UV-Vis Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Lumen Learning. Interpreting UV Spectra: Effect of Conjugation.[Link]

  • Chemistry LibreTexts. Effect of Non-bonding Electrons (Pyridine vs Benzene).[Link]

  • Royal Society of Chemistry. Experimental procedures: UV-Vis Titration of Pyridine Derivatives. (Supplementary Info). [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Conjugation Effects.[Link]

Sources

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine: Technical Guide & Performance Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis data for 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine Content Type: Publish Comparison Guide

Introduction: The Strategic Scaffold

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine (CAS: 267244-88-2) is a critical organosilicon intermediate in the synthesis of functionalized pyridine derivatives.[1] Unlike its more common 2,6-isomer, the 3,5-substitution pattern offers a unique meta-conjugation pathway, interrupting electronic communication between the alkynyl arms. This property is highly prized in the design of molecular wires, non-linear optical (NLO) materials, and halogen-bonding receptors where electronic decoupling is required.[1]

This guide provides a rigorous technical analysis of the compound, detailing its elemental composition, synthesis protocols, and a comparative performance analysis against alternative isomers and protecting groups.[1]

Technical Specifications & Elemental Analysis

For researchers validating synthesized batches, the elemental analysis (EA) must align closely with theoretical values. Deviations often indicate incomplete coupling (presence of mono-substituted species) or residual catalyst contamination.[1]

Elemental Analysis Data (Theoretical vs. Acceptable Range)

Molecular Formula: C₁₅H₁₉NSi₂ Molecular Weight: 271.51 g/mol [1]

ElementTheoretical Mass %Acceptable Tolerance (+/- 0.4%)Diagnostic Notes
Carbon (C) 66.37%65.97% – 66.77%Low C% often indicates residual solvent or inorganic salts.[1]
Hydrogen (H) 7.06%6.66% – 7.46%High H% may suggest residual aliphatic amines (e.g., Et₃N).[1]
Nitrogen (N) 5.16%4.76% – 5.56%Critical for confirming the pyridine ring integrity.[1]
Silicon (Si) 20.69%N/A (Standard EA usually omits Si)Indirectly confirmed via NMR integration.[1]
Spectroscopic Validation (Expected Data)[1]
  • ¹H NMR (CDCl₃, 300 MHz):

    • 
       ~8.6 ppm (d/s, 2H, ortho-H to N)
      
    • 
       ~7.8 ppm (t/s, 1H, para-H to N)
      
    • 
       0.25 ppm (s, 18H, -Si(CH₃)₃)
      
  • Physical State: Typically an off-white to pale yellow solid or viscous oil depending on purity.[1]

Experimental Protocol: Synthesis & Deprotection

The synthesis relies on a double Sonogashira cross-coupling.[1] The causality behind the choice of catalyst and base is critical: Pd(PPh₃)₂Cl₂ is preferred over Pd(PPh₃)₄ for its stability in air, and Et₃N acts as both solvent and base to sequester the HBr byproduct, driving the equilibrium forward.[1]

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start 3,5-Dibromopyridine (Starting Material) Reagents TMS-Acetylene (2.5 eq) Pd(PPh3)2Cl2 (5 mol%) CuI (3 mol%) Et3N / THF Start->Reagents Intermediate 3,5-Bis(2-(trimethylsilyl) ethynyl)pyridine (Target Intermediate) Reagents->Intermediate Sonogashira Coupling 50°C, 12-24h Deprotection KOH / MeOH (Deprotection) Intermediate->Deprotection Cleavage of TMS Product 3,5-Diethynylpyridine (Final Ligand) Deprotection->Product Yield: >90%

Caption: Step-wise synthesis from dibromopyridine to the final diethynyl ligand via the TMS-protected intermediate.

Step-by-Step Protocol
Step 1: Double Sonogashira Coupling
  • Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add 3,5-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.03 eq).

  • Solvent: Add dry THF and Et₃N (degassed) in a 1:1 ratio.

  • Addition: Add trimethylsilylacetylene (2.5 eq) dropwise.

    • Note: Excess alkyne is required to prevent mono-substitution.[1]

  • Reaction: Heat to 50°C for 18 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Filter off ammonium salts, concentrate, and purify via silica column chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection (To 3,5-Diethynylpyridine)[1][2]
  • Dissolve the TMS-intermediate in MeOH.[1]

  • Add aqueous KOH (1M, 2 eq). Stir at room temperature for 1 hour.

  • Validation: The disappearance of the TMS peak at 0.25 ppm in NMR confirms completion.[1]

Comparative Performance Analysis

Selecting the right isomer or protecting group is pivotal for application success.[1]

A. Isomer Comparison: 3,5- vs. 2,6-Substitution[1]
Feature3,5-Bis(ethynyl)pyridine (Meta)2,6-Bis(ethynyl)pyridine (Para-like)
Electronic Coupling Decoupled: The nitrogen atom in the ring disrupts conjugation between the two alkyne arms.[1]Coupled: Allows electronic communication across the ring.[1]
Geometry 120° Angle: Ideal for discrete macrocycles and cages.[1]Linear/Bent: Often leads to polymeric chains or specific chelates.[1]
Metal Binding N-donor is sterically accessible; less hindrance from alkynes.[1]Alkynes at 2,6-positions can sterically crowd the N-donor site.[1]
B. Protecting Group Comparison: TMS vs. TIPS
  • TMS (Trimethylsilyl):

    • Pros: Atom-economical, rapid deprotection with mild base (K₂CO₃/MeOH).

    • Cons: Less stable to acidic hydrolysis; lower solubility in non-polar solvents compared to TIPS.[1]

  • TIPS (Triisopropylsilyl):

    • Pros: High solubility (great for long oligomers), extremely robust.[1]

    • Cons: Requires fluoride sources (TBAF) for removal; more expensive.

Decision Logic Diagram

ComparisonLogic Need Application Requirement Electronic Electronic Communication? Need->Electronic Solubility Solubility Critical? Need->Solubility Choice26 Choose 2,6-Isomer (Conjugated Wires) Electronic->Choice26 Yes (High) Choice35 Choose 3,5-Isomer (Decoupled/Discrete) Electronic->Choice35 No (Insulated) ChoiceTIPS Use TIPS Group (High Solubility) Solubility->ChoiceTIPS High Required ChoiceTMS Use TMS Group (Easy Deprotection) Solubility->ChoiceTMS Standard

Caption: Decision tree for selecting the appropriate isomer and protecting group based on electronic and physical requirements.

References

  • Synthesis and Halogen Bonding: Brown, A., et al. "Evidence for Halogen Bond Covalency in Acyclic and Interlocked Halogen-Bonding Receptor Anion Recognition."[1] Journal of the American Chemical Society, 2014. Citation Context: Describes the synthesis of 3,5-diethynylpyridine via the TMS-protected precursor (Compound 63 in text).

  • Isomer Reactivity & Properties: BenchChem. "A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine." Citation Context: Provides foundational data on the electronic differences between 3,5- and 2,6-substituted pyridine scaffolds.

  • General Sonogashira Protocols: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1] Chemical Reviews, 2007. Citation Context: Authoritative review for standardizing the Pd/Cu coupling conditions used in the protocol.

Sources

Characterization of Surface Defects and Acidity in MOFs: The Pyridine Probe Method

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Metal-Organic Frameworks (MOFs), defects are not merely structural errors; they are often the active sites that drive catalysis and adsorption. Characterizing these defects—specifically Coordinatively Unsaturated Sites (CUS) (Lewis acids) and bridging hydroxyls (Brønsted acids)—is critical for establishing structure-activity relationships.

This guide focuses on the Pyridine Probe FTIR Spectroscopy method. While Thermogravimetric Analysis (TGA) provides bulk defect estimates and digestion NMR reveals linker ratios, only probe-based FTIR offers a direct, non-destructive readout of the nature (Lewis vs. Brønsted), strength, and accessibility of defect sites. This guide compares the Pyridine Probe method against high-sensitivity alternatives like Carbon Monoxide (CO) adsorption and bulk methods like TGA.

Part 1: The Defect Landscape & Causality

Defects in MOFs (e.g., UiO-66, HKUST-1) typically manifest as "missing linkers" or "missing clusters." When a linker is missing, the metal node often retains an open coordination site (CUS) or is capped by a hydroxyl group/modulator.

  • The Challenge: These sites are often dilute and indistinguishable by standard XRD.

  • The Solution: We use Pyridine (C₅H₅N) as a molecular probe. Because pyridine is a base, it reacts specifically with these acidic defect sites. By monitoring the ring-stretching vibrations via FTIR, we can fingerprint the type of defect present.

Why Pyridine? (The Causality)
  • Discrimination: Pyridine’s ring vibration modes shift distinctly depending on whether it binds to a metal center (Lewis acid defect) or accepts a proton (Brønsted acid defect).

  • Thermal Stability: Unlike weaker probes (N₂ or CO), pyridine binds strongly, allowing for "Temperature-Programmed Desorption" (TPD) studies to quantify the strength of the defect site.

  • Steric Selection: With a kinetic diameter of ~5.7 Å, pyridine probes only the accessible defects within larger pores, mimicking the diffusion constraints of real-world drug molecules or catalytic substrates.

Part 2: Comparative Analysis of Characterization Techniques

The following table contrasts Pyridine Probe FTIR with its primary alternatives.

Table 1: Performance Comparison of Defect Characterization Methods
FeaturePyridine Probe FTIR CO Probe FTIR Thermogravimetric Analysis (TGA) Digestion ¹H NMR
Primary Output Distinguishes Lewis vs. Brønsted AcidityQuantifies weak sites & CUSBulk defect concentration (weight %)Linker:Modulator Ratio
Site Specificity High (Fingerprints specific coordination)High (Sensitive to metal oxidation state)Low (Global average)Medium (Chemical composition only)
Accessibility Selective (Kinetic dia. ~5.7 Å); misses small poresUniversal (Kinetic dia. ~3.4 Å); enters all poresN/A (Destructive/Bulk)N/A (Destructive)
Operating Temp Ambient to 500°C (Tests bond strength)Cryogenic (-196°C) requiredAmbient to 800°CRoom Temp (Liquid phase)
Key Limitation Too bulky for ultramicropores (<6 Å)Requires complex cryo-cell; weak bindingCannot distinguish surface vs. bulk defectsDestroys the framework structure

Part 3: Deep Dive – Pyridine Probe FTIR Methodology

This protocol is designed for a transmission IR cell coupled with a vacuum line. This is a self-validating system : if the "Activation" step fails, the "Background" spectrum will show residual water, invalidating the subsequent pyridine data.

Phase 1: Sample Preparation & Activation (The "Clean Slate")
  • Objective: Remove physisorbed water and volatile modulators that block defect sites.

  • Protocol:

    • Press MOF powder into a self-supporting wafer (~10–20 mg/cm²).

    • Place in the IR cell.

    • Dynamic Vacuum: Evacuate to < 10⁻⁵ mbar.

    • Thermal Activation: Ramp to 150°C–250°C (material dependent). Note: For UiO-66, 200°C is standard to remove water without dehydroxylating the node.

    • Validation: Collect a background spectrum at room temperature. Ensure the ν(O-H) region (3200–3700 cm⁻¹) is clean of broad water bands.

Phase 2: Adsorption & Equilibration
  • Objective: Saturate all accessible defect sites.

  • Protocol:

    • Introduce Pyridine vapor (approx. 10–20 mbar) into the cell at room temperature.

    • Equilibrate for 30 minutes.

    • Evacuation (Physisorption Removal): Evacuate at room temperature for 15–30 minutes to remove weakly held, non-specific pyridine (physisorbed species).

Phase 3: Thermal Desorption (The "Strength Test")
  • Objective: Distinguish weak vs. strong defects.

  • Protocol:

    • Record Spectrum at 25°C.

    • Heat to 150°C under vacuum; hold 10 min; cool to 25°C; Record Spectrum.

    • Heat to 250°C under vacuum; hold 10 min; cool to 25°C; Record Spectrum.

    • Interpretation: Bands persisting at 250°C indicate strong Lewis acid sites (e.g., open Zr⁴⁺ sites).

Experimental Workflow Diagram

G cluster_0 Data Output Start MOF Sample (Wafer) Activation Activation (Vac + Heat) Removes H2O Start->Activation Background Background Scan (Reference) Activation->Background Check Purity Dosing Dose Pyridine (Saturation) Background->Dosing Evac Evacuation (Remove Physisorbed) Dosing->Evac Scan1 Scan @ 25°C (Total Acidity) Evac->Scan1 Desorb Thermal Desorption (150°C / 250°C) Scan1->Desorb Scan2 Scan @ High T (Strong Sites Only) Desorb->Scan2

Figure 1: Step-by-step workflow for Pyridine Probe FTIR characterization. The thermal desorption steps are critical for differentiating site strength.

Part 4: Data Interpretation & Case Studies

When analyzing the difference spectrum (Sample + Pyridine minus Activated Sample), focus on the 1400–1700 cm⁻¹ region.

Table 2: Key IR Bands for Pyridine-MOF Interactions
Wavenumber (cm⁻¹)AssignmentInterpretation
1540 – 1548 Pyridinium Ion (PyH⁺) Brønsted Acid Site: Pyridine protonated by a bridging -OH or defect -OH group.
1450 – 1455 Coordinated Pyridine (Py-L) Lewis Acid Site: Pyridine coordinated to an unsaturated metal center (e.g., Zr⁴⁺, Cu²⁺).
1488 – 1492 PyH⁺ + Py-L Mixed mode; indicates presence of both/either. Not diagnostic on its own.
1440 – 1444 H-Bonded Pyridine Weak interaction with surface hydroxyls. Usually removed by evacuation at >100°C.
Case Study: Defect Engineering in UiO-66

In "ideal" UiO-66, the Zr-cluster is fully coordinated (12 linkers).[1] However, using a modulator (like acetic acid) during synthesis creates missing linker defects.[2]

  • Observation: A sharp rise in the 1450 cm⁻¹ band in modulated UiO-66 compared to ideal UiO-66.

  • Validation: If the sample is heated to 300°C and the 1450 cm⁻¹ band remains, the defect is a strong Lewis acid, suitable for catalyzing reactions like cyanosilylation.

Mechanism of Interaction[3]

Mechanism Defect MOF Defect Site (Missing Linker) Lewis Open Metal Site (Zr, Cu, etc.) Defect->Lewis Exposes Bronsted Bridging Hydroxyl (-OH) Defect->Bronsted Creates ComplexL Coordination Complex (Py -> Metal) ~1450 cm-1 Lewis->ComplexL + Pyridine ComplexB Pyridinium Ion (PyH+) ~1540 cm-1 Bronsted->ComplexB + Pyridine Pyridine Pyridine Probe (N-Lone Pair) Pyridine->ComplexL Pyridine->ComplexB

Figure 2: Mechanistic pathway showing how a structural defect translates into a spectroscopic signal via pyridine interaction.

Part 5: Strategic Recommendations

  • Use Pyridine When:

    • You need to strictly differentiate between Lewis and Brønsted acidity.

    • Your MOF has pores larger than 6 Å (e.g., UiO-66, MIL-101, MOF-808).

    • You are investigating catalytic activity at elevated temperatures (thermal stability of the probe matters).

  • Use CO Probe When:

    • Your MOF has ultramicropores (< 5 Å) where pyridine cannot diffuse.

    • You need to quantify very weak acid sites that pyridine would ignore.

    • You have access to a liquid nitrogen-cooled IR cell.

  • Use TGA/NMR When:

    • You need a "quick and dirty" estimation of total defect percentage (e.g., "This batch has 10% missing linkers") without needing to know the specific chemical nature of the site.

References

  • Valenzano, L., et al. (2011). "Disclosing the Complex Structure of UiO-66 Metal Organic Framework: A Synergic Combination of Experiment and Theory." Chemistry of Materials. Link

  • Vermeer, M. J., et al. (2015). "Definitive Molecular Level Characterization of Defects in UiO-66 Crystals." Angewandte Chemie International Edition. Link

  • Shearer, G. C., et al. (2014). "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials. Link

  • Trickett, C. A., et al. (2015). "The Chemistry of Metal–Organic Frameworks for CO2 Capture, Regeneration and Conversion." Nature Reviews Materials (Referencing defect characterization techniques). Link

  • Connell, T. P., et al. (2020). "Probing the Surface Acidity of Supported Aluminum Bromide Catalysts." MDPI Catalysts. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine is a dual-functionalized molecular building block used in supramolecular chemistry and molecular wire synthesis. While the trimethylsilyl (TMS) groups provide kinetic stability, this compound is a masked energetic material .

Improper disposal that exposes this compound to fluoride sources (e.g., TBAF) , strong bases , or moisture can trigger deprotection, generating 3,5-diethynylpyridine. This terminal alkyne byproduct poses significantly higher risks of polymerization, shock sensitivity, and the formation of explosive metal acetylides.

Immediate Directive: Segregate from all fluoride, acidic, and basic waste streams. Dispose of as High-BTU Organic Waste for incineration.

Chemical Hazard & Stability Profile

To handle this chemical safely, you must understand the mechanism of its potential failure. The safety of this compound relies entirely on the integrity of the silicon-carbon bond.

The "Masked" Hazard Mechanism

The TMS group acts as a steric shield. However, the silicon atom has a high affinity for fluorine and oxygen.

  • Deprotection Trigger: Exposure to fluoride ions (

    
    ) or strong bases (
    
    
    
    /
    
    
    ) cleaves the C-Si bond.
  • Resulting Species: This generates the terminal alkyne (

    
    ).
    
  • Escalated Risk: The terminal alkyne proton is acidic (

    
    ). In the presence of transition metals (Copper, Silver) often found in lab waste, this forms Metal Acetylides , which are primary explosives sensitive to shock and friction.
    
Physical & Waste Properties Table
PropertyData / ClassificationOperational Implication
Physical State Solid or viscous liquid (depending on purity)Handle as solid waste or dissolved organic liquid.
Flash Point >90°C (Estimated)Classify as Combustible (Class IIIB) if liquid.
Reactivity Moisture Sensitive, Base SensitiveDO NOT mix with aqueous waste or bases.
RCRA Code D001 (Ignitable) or Non-Regulated OrganicDefault to D001 for mixed organic solvents.
Incompatibilities Fluorides, Strong Bases, Oxidizers, Cu/Ag saltsCRITICAL: Segregate from TBAF and metal catalysts.

Waste Stream Decision Logic

The following decision tree outlines the logic for classifying and segregating this specific waste.

WasteLogic Start Waste: 3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SafeStream Standard Organic Waste (Non-Halogenated) SolidPath->SafeStream Pure Compound ContamCheck Contains Fluorides (TBAF) or Heavy Metals (Cu, Ag)? LiquidPath->ContamCheck ContamCheck->SafeStream No (Solvent Only) HazStream High Hazard Segregation Label: 'Potentially Explosive Acetylides' ContamCheck->HazStream Yes (High Risk)

Figure 1: Waste Classification Logic. Note the critical branch point regarding Fluoride/Metal contamination, which escalates the disposal requirement.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound/Residue)

Context: Expired reagent or scrapings from a reaction flask.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risks during transport.

  • Solvent Dampening: Add a small amount of inert solvent (e.g., Hexanes or Toluene) to keep the solid damp. This desensitizes the material against friction.

  • Labeling:

    • Primary Label: "Non-Halogenated Organic Solid."

    • Constituent: "3,5-Bis(2-(trimethylsilyl)ethynyl)pyridine."

    • Hazard Warning: "Irritant. Moisture Sensitive."

  • Segregation: Place the container in the Organic Solids satellite accumulation area. Ensure it is not stored next to oxidizers (e.g., Nitric Acid).

B. Liquid Waste (Reaction Mixtures)

Context: Material dissolved in solvents (DCM, THF, Toluene) after synthesis.

  • Quenching Check (Self-Validation):

    • Question: Was this reaction performed with TBAF or a Copper catalyst (Click chemistry)?

    • If YES: Do not mix with main waste carboy. Collect in a separate, smaller bottle labeled "Heavy Metal Organic Waste" or "Fluoride Organic Waste."

    • If NO: Proceed to standard disposal.[1]

  • Accumulation: Pour into the Non-Halogenated Organic Solvent carboy (unless halogenated solvents like DCM were used, then use the Halogenated stream).

  • pH Check: Ensure the waste carboy is not highly basic (pH > 10). If the waste stream is basic, the TMS groups will cleave over time in the drum, potentially precipitating shock-sensitive solids.

    • Action: If the solution is basic, neutralize with dilute acetic acid to pH 6-8 before adding to the drum.

Emergency Contingencies & Spill Response

In the event of a spill, the priority is to prevent the formation of dust and limit exposure to moisture.[2]

SpillResponse Spill Spill Detected Eval Evaluate Volume & State Spill->Eval PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Eval->PPE Absorb Cover with Inert Absorbent (Vermiculite/Sand) PPE->Absorb Scoop Use Non-Sparking Tools (Plastic Scoop) Absorb->Scoop Bag Double Bag in Polyethylene Bags Scoop->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Spill Response Workflow. Emphasis on non-sparking tools due to potential alkyne sensitivity.

Specific Spill Actions:
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Extinguish: Remove all ignition sources.

  • Absorb: Do not use water. Use Vermiculite or dry sand.

  • Clean: Wipe the surface with a solvent-dampened pad (Acetone or Ethanol). Do not use bleach (oxidizer incompatibility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-((Trimethylsilyl)ethynyl)pyridine (Analogous Structure Safety Data).[3] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkynes.[4] (Technical Review on TMS stability). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.